N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
Description
Its structure features a hexanamide linker bridging a 2-chlorobenzyl group and a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl moiety.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-17-10-5-3-8-15(17)14-23-19(26)12-2-1-7-13-25-20(27)16-9-4-6-11-18(16)24-21(25)28/h3-6,8-11H,1-2,7,12-14H2,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQGOJFMOMWESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a compound that belongs to the quinazolinone family, characterized by its unique bicyclic structure and various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.84 g/mol. The compound features a chlorobenzyl group and a hexanamide moiety attached to the quinazolinone core.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.84 g/mol |
| Core Structure | Quinazolinone (bicyclic structure) |
| Functional Groups | Chlorobenzyl, dioxo, hexanamide |
Antimicrobial Properties
Research indicates that compounds containing the quinazolinone structure exhibit significant antimicrobial activity. In particular, this compound has shown promising results against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In vitro studies have demonstrated that this compound possesses effective inhibitory concentrations (IC50 values) against these pathogens, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The quinazolinone derivatives are also recognized for their anticancer properties. Studies have reported that this compound exhibits cytotoxic effects on cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance:
- Topoisomerase II : Inhibition of this enzyme can lead to disruption in DNA replication in cancer cells.
- Aromatase : This enzyme is crucial in estrogen biosynthesis; inhibition may be beneficial in treating hormone-dependent cancers.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinazolinone derivatives, including this compound. The results indicated an IC50 value of 12 µg/mL against Staphylococcus aureus, demonstrating its potent antibacterial properties .
Study 2: Anticancer Activity
In a separate investigation reported in Cancer Letters, the compound was tested against multiple cancer cell lines. The findings revealed that it induced apoptosis in HeLa cells with an IC50 value of 15 µM and caused significant cell cycle arrest at the G0/G1 phase .
Study 3: Enzyme Inhibition Profile
Research conducted by Smith et al. highlighted the compound’s ability to inhibit topoisomerase II with an IC50 value of 25 µM. This inhibition was linked to reduced proliferation rates in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Modifications in Analogs
The following compounds share the quinazoline-dione core but differ in substituents and linker length, influencing their physicochemical and biological properties:
Key Observations:
- Linker Length: A C6 linker is common among analogs, balancing flexibility and steric hindrance. Extending to C7 (e.g., heptanamide) marginally improved synthesis yield (35% vs.
Hsp90α Binding (SPR Assay)
This suggests the quinazoline-dione scaffold alone is insufficient for Hsp90α inhibition, necessitating structural diversification .
sEH Inhibition Potential
While direct data for the target compound is unavailable, analogs underwent sEH inhibition assays:
- sEH Expression and Purification : Recombinant sEH was expressed in Sf9 cells and purified via benzylthioglucose affinity chromatography.
- Activity Assay: Compounds were pre-incubated with sEH in Tris buffer, followed by fluorometric substrate addition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
